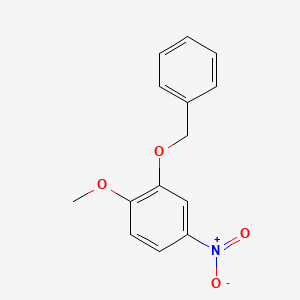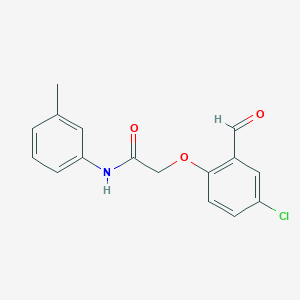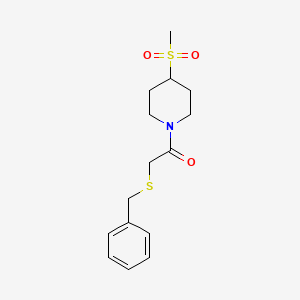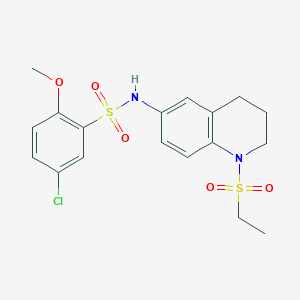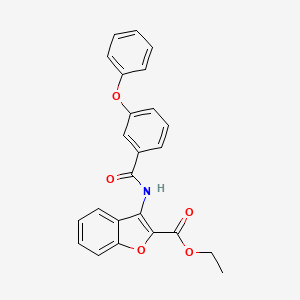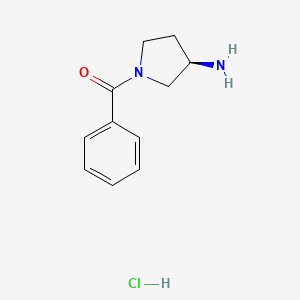![molecular formula C17H18ClN3O2 B2748419 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one CAS No. 2380175-40-4](/img/structure/B2748419.png)
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring and a phenylethanone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the chloropyrimidine moiety: This can be achieved by reacting appropriate starting materials under specific conditions to introduce the chlorine atom into the pyrimidine ring.
Attachment of the piperidine ring: The chloropyrimidine is then reacted with a piperidine derivative to form the piperidine ring.
Linking the phenylethanone group: Finally, the piperidine derivative is coupled with a phenylethanone group through a suitable reaction, such as a nucleophilic substitution or condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Condensation: Condensation reactions can be used to link the compound with other molecules, forming larger and more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one can be compared with other similar compounds, such as:
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar chloropyrimidine and piperidine structure but differs in the phenyl group and additional functional groups.
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one: This compound has a similar core structure but includes a trifluorobutanone group instead of a phenylethanone group.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
属性
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-11-19-17(20-12-14)23-15-6-8-21(9-7-15)16(22)10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYUYVRPCZQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2748336.png)
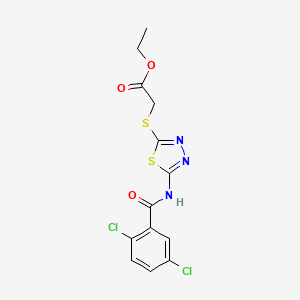
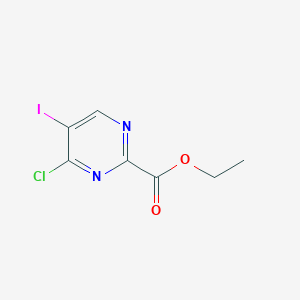
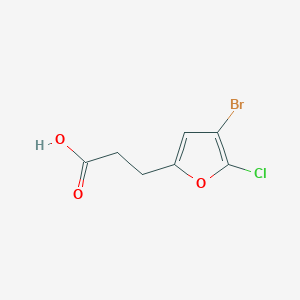
![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)
![N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748343.png)
